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Compound of Interest

Compound Name: llicol

Cat. No.: B563836

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase (JAK) inhibitor, Upadacitinib,
with the tumor necrosis factor-alpha (TNF-a) inhibitor, Adalimumab, for the treatment of
moderately to severely active ulcerative colitis. The information is compiled from published
clinical trial data to facilitate independent verification and inform research and development
efforts.

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the pivotal Phase 3

clinical trial programs for Upadacitinib (U-ACHIEVE and U-ACCOMPLISH) and Adalimumab
(ULTRA 2).

Table 1: Comparison of Induction and Maintenance of Clinical Remission
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Upadacitinib (U-

Adalimumab

Outcome ACHIEVE & U- Placebo
(ULTRA 2)
ACCOMPLISH)
Induction of Clinical 26% (UC1) and 34% 16.5%(2] 5% (UC1) and 4%
. 0
Remission (Week 8) (UC2)[1] (UC2)[1], 9.3%[2]
Maintenance of
o o 42% (15mg) and 52%
Clinical Remission 17.3%[2] 12%][1], 8.5%[2]

(Week 52) (30mg)L]

Table 2: Key Secondary Efficacy Endpoints

Outcome Upadacitinib Adalimumab Placebo
Endoscopic
Improvement (Week 36% (UC1) 41% 7% (UC1), 32%
8)
Endoscopic
49% (15mg), 62%
Improvement (Week 25% 14%, 15%
(30mg)
52)
Corticosteroid-Free 45% (15mg), 57%

Remission (Week 52) (30mg)

Not Reported

14%

Table 3: Overview of Common Adverse Events
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Upadacitinib Adalimumab
Adverse Event . . Placebo
(Induction) (Maintenance)
Nasopharyngitis 5%][1] Not Reported 4%[1]
Creatine
Phosphokinase 4%[1] Not Reported 2%[1]
Elevation
Acne 5%[1] Not Reported 1%[1]
Serious Infections Not Reported 1.6%][2] 1.9%][2]

Experimental Protocols
Upadacitinib (U-ACHIEVE and U-ACCOMPLISH Induction
Studies)

o Study Design: These were two replicate Phase 3, multicenter, randomized, double-blind,
placebo-controlled induction studies.[1]

o Patient Population: Adults aged 16-75 years with moderately to severely active ulcerative
colitis (Adapted Mayo score of 5-9 with an endoscopic subscore of 2 or 3) for at least 90
days.[1]

« Intervention: Patients were randomized (2:1) to receive oral Upadacitinib 45 mg once daily or
a matching placebo for 8 weeks.[1]

e Primary Endpoint: The primary endpoint was clinical remission at week 8, defined by an
Adapted Mayo score.[1]

o Key Secondary Endpoints: Secondary endpoints included endoscopic improvement and
clinical response.

Adalimumab (ULTRA 2 Maintenance Study)

o Study Design: A randomized, double-blind, placebo-controlled trial to assess the efficacy of
Adalimumab in inducing and maintaining clinical remission.[2]
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» Patient Population: 494 patients with moderate-to-severe ulcerative colitis who were
receiving concurrent treatment with oral corticosteroids or immunosuppressants. Patients
were stratified based on prior exposure to TNF-a antagonists.[2]

« Intervention: Patients were randomized to receive either Adalimumab (160 mg at week 0, 80
mg at week 2, then 40 mg every other week) or placebo.[2]

e Primary Endpoints: The primary endpoints were clinical remission at weeks 8 and 52.[2]

Signaling Pathways and Experimental Workflow
Mechanism of Action: Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Upadacitinib and
Adalimumab.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Independent Verification of Upadacitinib's Published
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Available at: [https://www.benchchem.com/product/b563836#independent-verification-of-
ilicol-s-published-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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